![molecular formula C17H15ClN2O3S B2542914 3-(4-Chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one CAS No. 282729-72-0](/img/structure/B2542914.png)
3-(4-Chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one
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Description
3-(4-Chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinazolinone derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Psychedelic Research
DOC belongs to the class of phenethylamines and exhibits psychedelic effects. Researchers have studied its impact on consciousness, perception, and cognition. It is structurally related to other compounds like DOB and DOM, which are also used in this context .
Cardiovascular Safety Assessment
Studies have examined the cardiovascular effects of related compounds like 25I-NBOH and 25C-NBOH. Given DOC’s structural similarity, it’s essential to assess its impact on heart function and blood pressure . Such research informs safety profiles for potential therapeutic use.
properties
IUPAC Name |
3-(4-chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-22-14-9-13(15(23-2)8-11(14)18)20-16(21)10-6-4-5-7-12(10)19-17(20)24-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJISKGLOJEMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=O)C3=CC=CC=C3N=C2SC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one |
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